tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H22N2O2. It is a piperidine derivative that features a tert-butyl ester group and a pyrrole ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with pyrrole in the presence of a base, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,5-dione derivatives.
Reduction: The compound can be reduced to form piperidine derivatives with altered functional groups.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include pyrrole-2,5-dione derivatives.
- Reduction products include various piperidine derivatives.
- Substitution products depend on the nucleophile used but can include a wide range of ester or amide derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug design .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in the body, such as neurotransmitter receptors or enzymes. The pyrrole ring and piperidine moiety allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Used in similar applications but features a bromopyrazole ring instead of a pyrrole ring.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness: tert-Butyl 4-(1H-pyrrol-1-yl)piperidine-1-carboxylate is unique due to its combination of a pyrrole ring and a piperidine moiety, which provides a distinct set of chemical and biological properties. This makes it a versatile compound in both synthetic chemistry and medicinal applications .
Properties
IUPAC Name |
tert-butyl 4-pyrrol-1-ylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-6-12(7-11-16)15-8-4-5-9-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZVYJQKJBYZHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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